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Compound of Interest

Compound Name: (E/Z)-CCR-11

Cat. No.: B606544 Get Quote

A Note on Nomenclature: The term "(E/Z)-CCR-11" does not correspond to a standard

nomenclature for a chemokine or its receptor in published research. It is likely that this refers to

the chemokine CCL11 (also known as eotaxin-1) and its primary receptor CCR3, or more

broadly to the role of the C-C chemokine receptor family in neuroinflammation. This document

will focus on the well-documented roles of CCL11/CCR3, as well as the closely related and

highly relevant receptors CCR1 and CCR2, in the context of neuroinflammation research.

Introduction to Chemokine Receptors in Neuroinflammation

Neuroinflammation is a critical component in the pathogenesis of a wide range of neurological

disorders, including multiple sclerosis, Alzheimer's disease, Parkinson's disease, and traumatic

brain injury.[1][2][3] This complex biological response involves the activation of resident

immune cells of the central nervous system (CNS), primarily microglia and astrocytes, and the

infiltration of peripheral immune cells.[3][4] Chemokines and their G protein-coupled receptors

are key mediators of this process, regulating the migration and activation of these immune

cells. Understanding the role of specific chemokine receptors in neuroinflammatory pathways is

crucial for the development of novel therapeutic strategies.

Key Chemokine Receptors in Neuroinflammation

CCL11 (Eotaxin-1) and CCR3: CCL11 and its main receptor, CCR3, are significantly

implicated in neuroinflammatory processes. Elevated levels of CCL11 have been observed
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in the cerebrospinal fluid and sera of patients with neuroinflammatory conditions. Activated

astrocytes and microglia are major sources of CCL11 in the CNS. The CCL11/CCR3 axis

has been linked to reduced neurogenesis, cognitive decline associated with aging, and the

pathology of multiple sclerosis. Inhibition of CCR3 is being explored as a therapeutic strategy

to reduce T-cell infiltration into the brain and mitigate neuroinflammation.

CCR1: This receptor and its ligands, such as CCL3 (MIP-1α) and CCL5 (RANTES), play a

pivotal role in modulating immune-inflammatory mechanisms in the CNS. CCR1 is

expressed on various immune cells as well as on microglia, astrocytes, and neurons.

Activation of CCR1 is associated with the promotion of neuroinflammation in conditions like

Parkinson's disease and intracerebral hemorrhage. Antagonists of CCR1, such as BX471

and J-113863, have shown therapeutic potential in animal models by reducing microglial

activation and pro-inflammatory cytokine production.

CCR2: CCR2 and its primary ligand, CCL2 (also known as MCP-1), are critical for the

recruitment of monocytes from the bone marrow to sites of inflammation within the CNS. This

pathway is essential in the pathogenesis of experimental autoimmune encephalomyelitis

(EAE), the primary animal model for multiple sclerosis. Mice lacking CCR2 are resistant to

the development of EAE, demonstrating a significant reduction in the infiltration of

monocytes and T cells into the CNS. The CCR2 antagonist RS504393 has been shown to

reduce neuroinflammation and neuronal apoptosis in models of brain injury.

Quantitative Data on Chemokine Receptor
Modulators
The following tables summarize the in vivo efficacy of various chemokine receptor modulators

in models of neuroinflammation.

Table 1: In Vivo Efficacy of CCR1 Antagonists in Neuroinflammation Models
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Compound Model
Dosing
Regimen

Key Findings Reference(s)

BX471

MPTP-induced

Parkinson's

Disease (mouse)

3, 10, and 30

mg/kg,

intraperitoneally,

for 7 days

Reduced

microglial and

astrocyte

activation,

decreased

expression of

pro-inflammatory

cytokines, and

protected against

the loss of

dopaminergic

neurons.

BX471
Spinal Cord

Injury (mouse)

3 and 10 mg/kg,

1 and 6 hours

post-injury

Improved tissue

structure,

reduced

inflammation and

microglial/astrocy

te activation. The

10 mg/kg dose

showed the

highest efficacy.

J-113863 EAE (mouse)

10 mg/kg,

intraperitoneally,

daily from day 14

to 25

Suppressed

Th9/Th22 cells

and reduced

demyelination.

Met-RANTES

Intracerebral

Hemorrhage

(mouse)

0.5 or 1.5 µg/kg,

intranasally, 1

hour post-ICH

Improved

neurological

deficits, reduced

brain edema,

and attenuated

microglia/macrop

hage activation.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 12 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b606544?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Table 2: In Vivo Efficacy of CCR2 Modulators in Neuroinflammation Models

Modulator Model
Dosing
Regimen

Key Findings Reference(s)

CCR2 Knockout EAE (mouse) N/A

Mice were

resistant to EAE,

with no clinical

signs or CNS

inflammation.

RS504393
Subarachnoid

Hemorrhage (rat)

Not specified in

abstract

Attenuated

neuroinflammatio

n and neuronal

apoptosis.

Table 3: Effects of CCR3 Modulation in Neuroinflammation Models

Modulator Model
Dosing
Regimen

Key Findings Reference(s)

CCR3

Knockdown

(AAV-shRNA)

Prolonged

underwater

exercise-induced

cognitive

impairment (rat)

Single

hippocampal

injection

Alleviated

neuroinflammatio

n and cognitive

impairment, and

shifted microglia

to an anti-

inflammatory

phenotype.

AKST4290

(CCR3 inhibitor)

Aged mice (24

months old)

Treatment for 5

weeks

Reduced

infiltration of T

cells into the

subventricular

zone and

hippocampus.
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Experimental Protocols
Protocol 1: Induction of Experimental Autoimmune Encephalomyelitis (EAE) in Mice

This protocol describes the induction of chronic EAE in C57BL/6 mice using Myelin

Oligodendrocyte Glycoprotein (MOG) 35-55 peptide, a standard model for multiple sclerosis

research.

Materials:

MOG35-55 peptide

Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis H37Ra

Pertussis toxin (PTX)

Sterile Phosphate Buffered Saline (PBS)

Female C57BL/6 mice, 9-13 weeks old

Glass syringes and needles (18G and 25G)

Procedure:

Antigen Emulsion Preparation:

Prepare MOG35-55 peptide solution in sterile PBS at a concentration of 2 mg/mL.

Prepare CFA containing 4 mg/mL of M. tuberculosis.

In a glass syringe, draw up equal volumes of the MOG35-55 solution and CFA.

Create a stable emulsion by repeatedly expelling and drawing the mixture between two

glass syringes connected by a luer lock. The emulsion is ready when a drop does not

disperse in water.

Immunization (Day 0):

Anesthetize the mice.
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Inject 100 µL of the MOG/CFA emulsion subcutaneously at two sites on the flank (total

volume of 200 µL per mouse).

Pertussis Toxin Administration:

Dilute PTX in sterile PBS to a final concentration of 1 µg/mL.

On Day 0 (shortly after immunization) and again on Day 2, administer 200 ng of PTX (200

µL of the diluted solution) via intraperitoneal injection.

Clinical Scoring:

Beginning around day 7 post-immunization, monitor the mice daily for clinical signs of

EAE.

Score the mice based on a standard scale:

0: No clinical signs

1: Limp tail

2: Hind limb weakness

3: Complete hind limb paralysis

4: Hind and forelimb paralysis

5: Moribund state

Protocol 2: Immunofluorescence Staining for Microglia (Iba-1) and Astrocytes (GFAP) in Mouse

Brain Tissue

This protocol outlines the procedure for visualizing activated microglia and astrocytes in fixed

mouse brain sections.

Materials:

4% Paraformaldehyde (PFA) in PBS
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Sucrose solutions (15% and 30% in PBS)

Optimal Cutting Temperature (OCT) compound

Cryostat

Blocking solution (e.g., 5% Normal Donkey Serum, 1% BSA, 0.3% Triton X-100 in PBS)

Primary antibodies: Rabbit anti-Iba1 and Chicken anti-GFAP

Secondary antibodies: Donkey anti-Rabbit (conjugated to a fluorophore, e.g., Alexa Fluor

488) and Donkey anti-Chicken (conjugated to a different fluorophore, e.g., Alexa Fluor 594)

DAPI solution

Mounting medium

Procedure:

Tissue Preparation:

Anesthetize the mouse and perform transcardial perfusion with ice-cold PBS followed by

4% PFA.

Dissect the brain and post-fix in 4% PFA overnight at 4°C.

Cryoprotect the brain by sequential immersion in 15% and 30% sucrose solutions at 4°C

until it sinks.

Embed the brain in OCT compound and freeze.

Using a cryostat, cut 20-40 µm thick coronal sections and mount them on slides.

Staining:

Wash the sections three times with PBS.

Permeabilize and block the sections with blocking solution for 1-2 hours at room

temperature.
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Incubate the sections with primary antibodies (diluted in blocking solution) overnight at

4°C.

Wash the sections three times with PBS containing 0.1% Triton X-100.

Incubate with fluorophore-conjugated secondary antibodies (diluted in blocking solution)

for 2 hours at room temperature, protected from light.

Wash the sections three times with PBS.

Counterstain with DAPI for 5-10 minutes to visualize cell nuclei.

Wash the sections with PBS.

Mounting and Imaging:

Mount the coverslips using an anti-fade mounting medium.

Image the sections using a fluorescence or confocal microscope.

Signaling Pathways and Experimental Workflows
The following diagrams visualize key processes in neuroinflammation research.
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Generalized Chemokine Receptor Signaling in Microglia
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Caption: Generalized Chemokine Receptor Signaling Pathway in Microglia.
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Experimental Autoimmune Encephalomyelitis (EAE) Workflow
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Caption: Typical Experimental Workflow for EAE in Mice.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 12 Tech Support

https://www.benchchem.com/product/b606544?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b606544?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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